1-Decyn-3-ol

概要

説明

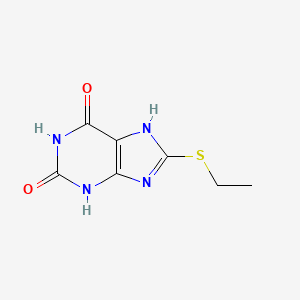

1-Decyn-3-ol, also known as 3-Decyn-1-ol, is a primary homo-propargylic alcohol derivative . It has a molecular formula of C10H18O and a molecular weight of 154.2493 .

Synthesis Analysis

1-Decyn-3-ol has been reported to be formed during the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The synthesis of 1-Decyn-3-ol can be achieved through retrosynthetic analysis, a method where the target molecule’s structure is used to reason backwards and arrive at the starting materials needed for the synthesis .Molecular Structure Analysis

The molecular structure of 1-Decyn-3-ol can be represented by the InChI string:InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

科学的研究の応用

Mosquito Attractants and Repellents

1-Decyn-3-ol and its analogs have been evaluated for their potential as attractants or repellents for various mosquito species, including Aedes albopictus and Culex quinquefasciatus. Research has shown that certain analogs of 1-decyn-3-ol can either enhance or suppress the attraction of these mosquitoes when used in specific combinations and conditions, indicating a nuanced role in mosquito behavior and control strategies (Cilek et al., 2012).

Synthesis of Organic Compounds

1-Decyn-3-ol has been utilized in the synthesis of various organic compounds. For example, it was used in the synthesis of 3′-deoxyribolactones, a process involving a hydrolysis-induced lactonization cascade reaction (Vugts et al., 2008). This highlights its utility in complex organic synthesis processes.

Pheromone Synthesis

In the field of chemical ecology, 1-decyn-3-ol has been employed in the stereospecific synthesis of insect pheromones. For instance, its application in the synthesis of (Z,Z)-3,5-tetradecadienoic acid, a component of Attagenus elongatulus pheromone, demonstrates its role in creating bioactive compounds (Jarlais & Emken, 2005).

Catalytic Activity Studies

1-Decyn-3-ol derivatives have been investigated for their catalytic properties. In one study, birnessite-type manganese oxide nanostructures, synthesized using 1-decyn-3-ol, showed significant enhancement in catalytic activity for benzene oxidation, emphasizing the compound's relevance in catalysis research (Hou et al., 2014).

Plant Defense Mechanisms

Research has also explored the role of 1-decyn-3-ol in plant biology, particularly in defense mechanisms. A study on Arabidopsis thaliana revealed that treatment with 1-decyn-3-ol induced some defense genes and enhanced resistance against Botrytis cinerea, suggesting its involvement in plant responses to fungal pathogens (Kishimoto et al., 2007).

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

dec-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBUGZRLSSLUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448309 | |

| Record name | 1-Decyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Decyn-3-ol | |

CAS RN |

7431-23-4 | |

| Record name | 1-Decyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)